molecular formula C8H6N2O B7722762 CID 63112

CID 63112

Cat. No. B7722762
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 63112 is a compound known as 4-Hydroxyquinazoline or 1H-quinazolin-4-one . It has various synonyms such as 4-quinazolinol, quinazolin-4-ol, quinazolin-4 3h-one, 4 3h-quinazolinone, 4-quinazolone, 4-quinazolinone, 4 1h-quinazolinone, 4-oxoquinazoline, and 3,4-dihydroquinazolin-4-one .


Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone drugs that function as hypnotic/sedatives, methaqualone (Quaalude) for example, usually contain a 4-quinazolinone core with a 2-substituted phenyl group at nitrogen atom 3 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like Collision-Induced Dissociation (CID) which is a mass spectrometry technique to induce fragmentation of selected ions in the gas phase . This technique is used for the structural characterization of molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using techniques like Ultraviolet Photodissociation (UVPD) and Collision-Induced Dissociation (CID) for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be predicted from its chemistry . These properties include hardness, topography, hydrophilicity, and others which are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Ion Channel Modulation

The compound’s structure suggests possible interactions with ion channels. Specific applications include:

Analytical Chemistry and Mass Spectrometry

Researchers utilize 4-hydroxyquinazoline in analytical techniques:

properties

IUPAC Name

1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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